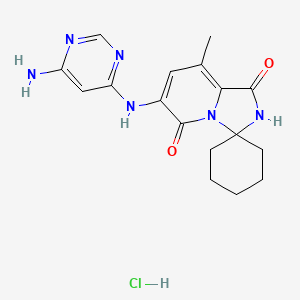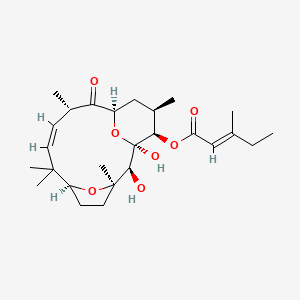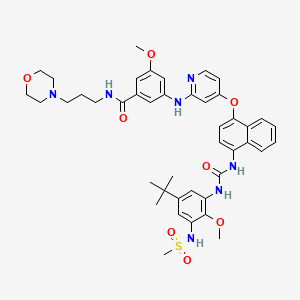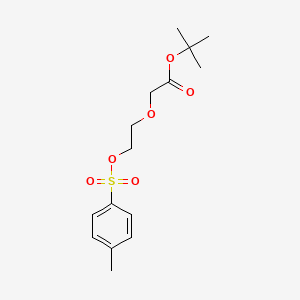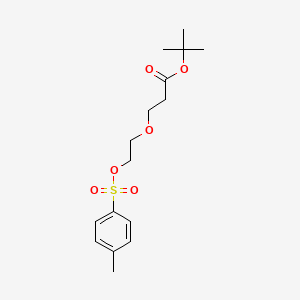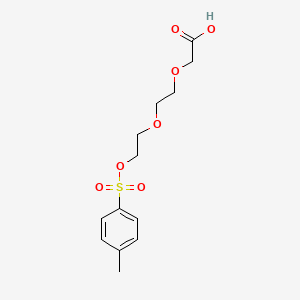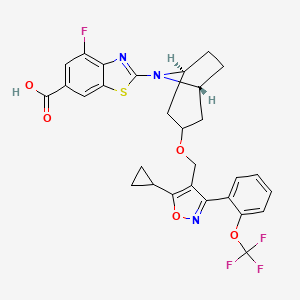
Tropifexor
Übersicht
Beschreibung
Tropifexor is an investigational drug that acts as an agonist of the farnesoid X receptor. It was discovered by researchers from Novartis and the Genomics Institute of the Novartis Research Foundation. This compound is primarily being developed for the treatment of cholestatic liver diseases and nonalcoholic steatohepatitis .
Wissenschaftliche Forschungsanwendungen
Tropifexor hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es als Agonist des Farnesoid-X-Rezeptors wirkt, einem nuklearen Rezeptor, der den Gallensäurenstoffwechsel und die Signalübertragung reguliert. Nach der Aktivierung hemmt der Farnesoid-X-Rezeptor die Gallensäuresynthese und erhöht die Gallensäurenkonjugation, den Transport und die Ausscheidung. Dies hilft, die Leber vor den schädlichen Auswirkungen einer Gallensäuresammlung zu schützen . This compound reguliert die Expression der Gallensalzexportpumpe und kleiner Heterodimer-Partnergene spezifisch nach oben, während es Cytochrom P450 8B1 nach unten reguliert .
Wirkmechanismus
Target of Action
Tropifexor is an investigational drug that acts as an agonist of the Farnesoid X receptor (FXR) . FXR is a nuclear receptor that plays a crucial role in regulating cholesterol homeostasis, lipid metabolism, glucose metabolism, and intestinal microorganism .
Mode of Action
As an FXR agonist, this compound binds to the FXR, activating it . This activation leads to the upregulation of FXR target genes, such as BSEP and SHP, and a down-regulation of CYP8B1 . The EC50 for FXR is between 0.2 and 0.26 nM depending on the biochemical assay .
Biochemical Pathways
The activation of FXR by this compound influences several biochemical pathways. It increases the expression of enzymes responsible for bile acid detoxification and canalicular and basolateral bile acid efflux, while also inhibiting bile acid synthesis and basolateral bile acid uptake by hepatocytes . This modulation of gene expression affects bile acid transport and metabolism, as well as glucose and lipid metabolism .
Pharmacokinetics
It reaches a maximum blood concentration of 33.5 ng/ml with a median time to reach this concentration of 4 hours, and is eliminated with a plasma elimination half-life of 13.5 hours . This compound is predominantly eliminated via metabolism, with over 68% of the dose recovered as metabolites in excreta .
Result of Action
The activation of FXR by this compound results in several key biomarkers of Nonalcoholic Steatohepatitis (NASH) improving, including hepatic fat fraction, alanine aminotransferase, and body weight . In addition, this compound has been shown to prevent liver steatohepatitis and fibrosis by reducing oxidative stress and inflammatory injury .
Action Environment
The relative contribution of oxidation and glucuronidation to the metabolism of this compound is concentration-dependent. Glucuronidation is the predominant pathway at higher concentrations, while the oxidative process becomes more important at lower concentrations near the clinical exposure range . This suggests that the metabolic pathway of this compound can be influenced by the concentration of the drug in the body, which could be affected by factors such as dosage, frequency of administration, and individual metabolic rates.
Biochemische Analyse
Biochemical Properties
Tropifexor interacts with the farnesoid X receptor (FXR), acting as an agonist . It has been shown to upregulate the FXR target genes, BSEP and SHP, and down-regulate CYP8B1 . Its EC50 for FXR is between 0.2 and 0.26 nM depending on the biochemical assay .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to cause a 26–72% reduction in γ-glutamyltransferase (GGT) from baseline at 30- to 150-μg doses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the farnesoid X receptor (FXR), acting as an agonist . The crystal structure of the FXR/Tropifexor complex has been determined at 2.7 Å resolution to explain the molecular mechanism of this compound bound to FXR-LBD .
Temporal Effects in Laboratory Settings
This compound has shown robust and dose-dependent reductions in hepatic fat and alanine aminotransferase compared to placebo at 12 weeks . Full 48-week biopsy data from the study are expected to provide more information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, higher doses of this compound (140 μg and 200 μg) resulted in improvements in several key biomarkers of NASH, including hepatic fat fraction, alanine aminotransferase, and body weight, with favorable safety after 12 weeks of treatment .
Metabolic Pathways
This compound is predominantly eliminated via metabolism with >68% of the dose recovered as metabolites in excreta . Oxidative metabolism is the major clearance pathway of this compound . Metabolites containing multiple oxidative modifications and combined oxidation and glucuronidation were also observed in human excreta .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with the farnesoid X receptor (FXR) . Activation of FXR inhibits bile acid synthesis and increases bile acid conjugation, transport, and excretion, thereby protecting the liver from the harmful effects of bile accumulation .
Subcellular Localization
The subcellular localization of this compound is primarily within the liver cells, where it interacts with the farnesoid X receptor (FXR) . This interaction influences the transcription of various genes in the liver, helping maintain cholesterol/bile acid balance, decrease hepatic gluconeogenesis, and alleviate certain liver diseases .
Vorbereitungsmethoden
The synthesis of tropifexor involves several steps, starting with the preparation of the core structure, which includes a bicyclic nortropine-substituted benzothiazole carboxylic acid moiety. The synthetic route typically involves the following steps:
Formation of the benzothiazole core: This involves the reaction of 2-aminothiophenol with a carboxylic acid derivative to form the benzothiazole ring.
Introduction of the isoxazole ring: This is achieved by reacting the benzothiazole derivative with an appropriate isoxazole precursor.
Cyclopropyl and trifluoromethoxy substitutions: These groups are introduced through specific substitution reactions to achieve the final structure of this compound.
Industrial production methods for this compound are not widely documented, but they likely involve optimization of the synthetic route to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
Tropifexor unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound wird hauptsächlich über oxidativen Metabolismus aus dem menschlichen Körper ausgeschieden.
Glucuronidierung: Diese Reaktion beinhaltet die Addition von Glucuronsäure an this compound, wodurch es wasserlöslicher wird und seine Ausscheidung erleichtert wird.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Cytochrom-P450-Enzyme für die Oxidation und Uridindiphosphatglucuronosyltransferase-Enzyme für die Glucuronidierung. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind oxidierte und glucuronidierte Metaboliten von this compound .
Vergleich Mit ähnlichen Verbindungen
Tropifexor ist unter den Agonisten des Farnesoid-X-Rezeptors aufgrund seiner hohen Potenz und Selektivität einzigartig. Ähnliche Verbindungen umfassen:
Obeticholic Acid: Ein weiterer Agonist des Farnesoid-X-Rezeptors, der zur Behandlung der primären biliären Cholangitis und der nichtalkoholischen Fettleberhepatitis eingesetzt wird.
This compound zeichnet sich durch seine einzigartige chemische Struktur aus, die eine bicyclische nortropin-substituierte Benzothiazolcarbonsäureeinheit enthält, die zu seiner hohen Potenz und Selektivität beiträgt .
Eigenschaften
IUPAC Name |
2-[(1R,5S)-3-[[5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-1,2-oxazol-4-yl]methoxy]-8-azabicyclo[3.2.1]octan-8-yl]-4-fluoro-1,3-benzothiazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25F4N3O5S/c30-21-9-15(27(37)38)10-23-25(21)34-28(42-23)36-16-7-8-17(36)12-18(11-16)39-13-20-24(35-41-26(20)14-5-6-14)19-3-1-2-4-22(19)40-29(31,32)33/h1-4,9-10,14,16-18H,5-8,11-13H2,(H,37,38)/t16-,17+,18? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLOOGHLKSNNEK-JWTNVVGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NO2)C3=CC=CC=C3OC(F)(F)F)COC4CC5CCC(C4)N5C6=NC7=C(C=C(C=C7S6)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2C3=NC4=C(C=C(C=C4S3)C(=O)O)F)OCC5=C(ON=C5C6=CC=CC=C6OC(F)(F)F)C7CC7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25F4N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001100225 | |
| Record name | 2-[(3-endo)-3-[[5-Cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-4-isoxazolyl]methoxy]-8-azabicyclo[3.2.1]oct-8-yl]-4-fluoro-6-benzothiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001100225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1383816-29-2 | |
| Record name | Tropifexor [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383816292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(3-endo)-3-[[5-Cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-4-isoxazolyl]methoxy]-8-azabicyclo[3.2.1]oct-8-yl]-4-fluoro-6-benzothiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001100225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TROPIFEXOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMZ08KM76Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
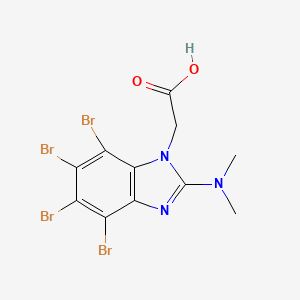
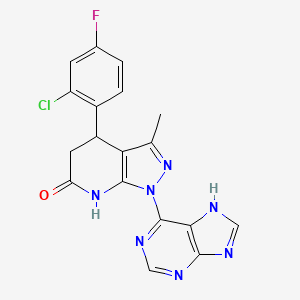
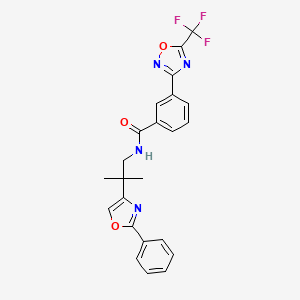
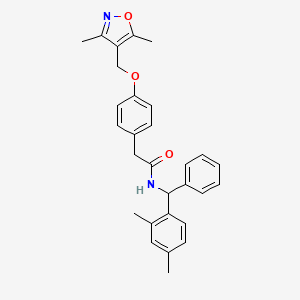

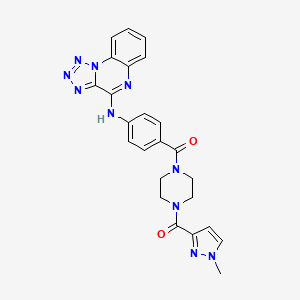
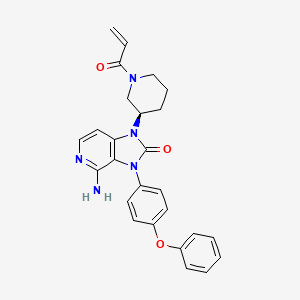
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate](/img/structure/B611417.png)
